molecular formula C11H17NO2S B1326592 Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 869946-98-5

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B1326592
CAS No.: 869946-98-5
M. Wt: 227.33 g/mol
InChI Key: WSBAKYOLBSFUPB-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a high-value chemical building block belonging to the class of 2-aminothiophene-3-carboxylates. These compounds are primarily synthesized via the versatile Gewald reaction, a well-established method for constructing functionalized thiophene rings from ketones, α-cyanoesters, and sulfur . This specific ester, with its isopropyl group, 4-ethyl, and 5-methyl substituents, offers unique steric and electronic properties that make it a crucial intermediate in scientific research and development. In pharmaceutical research, this compound serves as a key precursor for the synthesis of diverse heterocyclic systems, most notably thienopyrimidine derivatives . These complex structures are of significant interest due to their wide range of potential biological activities. The 2-amino group on the thiophene ring is highly reactive, allowing for further cyclization and functionalization to create novel molecules screened for various therapeutic applications. Its structural versatility allows researchers to optimize properties like solubility, reactivity, and biological activity for lead compound development . Beyond medicinal chemistry, this aminothiophene carboxylate is also relevant in materials science. Its molecular structure, characterized by a coplanar arrangement of the thiophene ring and the ester group as observed in similar crystals, suggests potential application in the development of organic electronic materials . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is intended for Research Use Only. It is not intended for diagnostic or in vivo applications, or for human or veterinary use .

Properties

IUPAC Name

propan-2-yl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-8-7(4)15-10(12)9(8)11(13)14-6(2)3/h6H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAKYOLBSFUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reagents

Representative Synthetic Route

A typical synthetic route involves the following steps:

  • Formation of the thiophene ring with substituents :
    A mixture of alkyl ketones (e.g., acetone or ethyl ketones) and cyanoacetate derivatives (e.g., isopropyl cyanoacetate) is reacted with elemental sulfur and a base (e.g., triethylamine) in a polar solvent such as DMF or ethanol. This step forms the thiophene ring with amino and ester functionalities.

    • Reaction temperature: 50–80 °C
    • Reaction time: 3–24 hours
    • Monitoring: Thin-layer chromatography (TLC) or HPLC to confirm completion.
  • Esterification and amino group introduction :
    The amino group is introduced at the 2-position via nucleophilic substitution or amination reactions, often facilitated by the presence of amines and controlled pH. The isopropyl ester is formed by reaction with isopropyl chloroformate or by direct esterification of the carboxylic acid intermediate.

  • Purification :
    The crude product is purified by column chromatography using silica gel with eluents such as heptane/ethyl acetate mixtures or by recrystallization.

    • Typical yields: 60–80%
    • Purity: >95% after purification.

Alternative One-Pot Synthesis

Some processes employ a one-pot synthesis approach where all reactants (alkyl ketone, isopropyl cyanoacetate, elemental sulfur, and base) are combined at the start, allowing the thiophene ring formation and functionalization to occur sequentially in a single reaction vessel. This method improves efficiency and reduces purification steps.

Industrial Scale Considerations

  • Batch production is common, with strict control of temperature, reaction time, and reagent stoichiometry to ensure reproducibility.
  • Use of inorganic bases such as sodium bicarbonate or potassium carbonate to precipitate the product as a salt for easier isolation.
  • Solvent selection balances solubility and environmental/safety concerns; acetonitrile and THF are preferred polar solvents.
  • Purification often involves filtration, washing with acid/base solutions, and drying under controlled temperature.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Thiophene ring formation Alkyl ketone + isopropyl cyanoacetate + S + base 50–80 3–24 Polar solvent (DMF, ethanol), stirring
Amino group introduction Amines (e.g., diethylamine) Ambient to 80 2–6 Controlled pH, nucleophilic substitution
Esterification Isopropyl chloroformate or esterification 20–50 1–4 May be combined with ring formation
Purification Column chromatography or recrystallization Room temperature Silica gel, heptane/ethyl acetate eluents

Research Findings and Analytical Data

  • Yields : Reported yields range from 60% to 80% depending on reaction scale and conditions.
  • Purity : Achieved purity >95% confirmed by NMR, IR, and LC-MS.
  • Spectroscopic characterization :
    • IR shows characteristic NH stretching (~3400 cm⁻¹), C=O ester (~1700 cm⁻¹), and C–S vibrations (~1200 cm⁻¹).
    • ^1H NMR confirms the presence of amino protons, methyl, ethyl, and isopropyl groups with expected chemical shifts.
    • LC-MS confirms molecular ion peak consistent with molecular weight 227.33 g/mol.

Summary Table of Preparation Methods

Method Type Key Reagents Solvent(s) Temperature Range (°C) Yield (%) Notes
Multi-step synthesis Alkyl ketone, isopropyl cyanoacetate, S, base, amines DMF, ethanol, THF 50–80 60–80 Requires purification steps
One-pot synthesis Same as above, combined in one vessel DMF, ethanol 50–80 65–75 More efficient, fewer steps
Industrial batch Same reagents, inorganic base for isolation Acetonitrile, THF 20–80 70–80 Scalable, controlled conditions

Scientific Research Applications

Medicinal Chemistry Applications

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has been investigated for its potential therapeutic effects, particularly as an inhibitor in cancer treatment. Its structure allows it to interact with specific biological targets, leading to the development of novel drugs.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit the kinesin HSET (KIFC1), which is crucial for cancer cell division. Inhibition of this protein leads to the formation of multipolar spindles in centrosome-amplified cancer cells, ultimately resulting in cell death. This mechanism was demonstrated through high-throughput screening, revealing micromolar inhibitory concentrations and further development into more potent compounds with nanomolar activity against KIFC1 .

Synthesis of Probes for Target Engagement

The compound has also been utilized in creating cellular target engagement probes. These probes are essential for studying protein interactions within living cells and can be tagged with fluorescent markers for visualization. The synthesis process involves linking the compound to various moieties that enhance solubility and target specificity .

Chemical Synthesis and Development

The synthesis of this compound has been optimized to improve yield and purity. Processes involving the formation of hydrochloride salts have been developed to facilitate further reactions while minimizing toxic by-products .

Improved Synthetic Methods

Recent patents have outlined improved methods for synthesizing this compound, focusing on reducing the number of reaction steps and avoiding hazardous reagents like potassium cyanide. These methods emphasize the importance of process economy and safety in pharmaceutical manufacturing .

Data Tables

The following table summarizes key findings related to the applications and properties of this compound:

Application Description Reference
Anticancer ActivityInhibits kinesin HSET (KIFC1) leading to multipolar spindle formation
Cellular ProbesUsed to develop fluorescent probes for protein interaction studies
Synthetic ImprovementsEnhanced methods for synthesis focusing on yield and safety

Case Study 1: Kinesin Inhibition in Cancer Treatment

A study published in early 2023 demonstrated that derivatives of this compound showed significant inhibitory effects on KIFC1, leading to increased apoptosis in cancer cell lines. The research highlighted how structural modifications could enhance potency and selectivity, paving the way for new cancer therapies .

Case Study 2: Synthesis Optimization

Research conducted on the synthesis of this compound revealed a novel approach that reduced reaction time by 50% while maintaining high purity levels (>99%). The method involved using alternative solvents and catalysts that are less harmful than traditional reagents, showcasing a shift towards greener chemistry practices in pharmaceutical development .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Substituent Analysis

The compound’s uniqueness arises from its substitution pattern, which distinguishes it from analogs. Key structural comparisons include:

Table 1: Structural and Physicochemical Comparison of Selected Thiophene Derivatives
Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate 2-NH₂, 4-C₂H₅, 5-CH₃ Isopropyl C₁₂H₁₉NO₂S ~241* Enhanced lipophilicity, steric bulk
Ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-C₃H₇ Ethyl C₁₁H₁₇NO₂S 227.3 Longer alkyl chain at C5 improves hydrophobic interactions
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate 2-NH₂, 5-C₃H₇ Ethyl C₁₀H₁₅NO₂S 213.3 Reduced steric hindrance at C4
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 2-NH₂, 4-C₆H₄(OCH₃) Isopropyl C₁₆H₁₉NO₃S 305.4 Aromatic substituent enables π-π stacking

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., 4-ethyl, 5-methyl) may reduce aqueous solubility relative to analogs with smaller alkyl groups (e.g., methyl or ethyl at C4/C5) .
  • Steric Effects : The ethyl group at C4 introduces steric hindrance, which could limit interactions with flat binding pockets compared to planar aromatic substituents (e.g., 4-methoxyphenyl in ) .

Biological Activity

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H17NO2SC_{11}H_{17}NO_2S and a molecular weight of 227.32 g/mol. It features a thiophene ring, which contributes to its pharmacological properties. The presence of an amino group, ethyl group, and methyl group enhances its reactivity and interaction with biological targets.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, and their modulation can significantly affect the pharmacokinetics of various drugs.

Table 1: Inhibition Potency Against Cytochrome P450 Enzymes

EnzymeInhibition TypeIC50 (µM)
CYP1A2CompetitiveTBD
CYP2C19Non-competitiveTBD

(TBD = To Be Determined)

Interaction Studies

Studies have shown that this compound interacts with various biological molecules, influencing enzyme activity and potentially modulating metabolic pathways. The inhibition of cytochrome P450 enzymes suggests that it may alter drug metabolism, which is critical for understanding its therapeutic potential.

Case Study 1: Antiparasitic Activity

In a study focusing on anti-Trypanosoma cruzi activity, derivatives of thiophene compounds were synthesized and evaluated for their cytotoxic effects against the J774 macrophage cell line. The results indicated that certain structural modifications could enhance the activity against T. cruzi, suggesting that this compound could be explored further for its antiparasitic properties .

Table 2: Activity Against T. cruzi

CompoundIC50 (µM)Activity Type
Benznidazole (control)1.17Positive Control
Isopropyl derivativeTBDAntiparasitic

(TBD = To Be Determined)

Synthesis and Applications

This compound can be synthesized through several methods that maintain structural integrity while allowing for efficient production. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Q & A

Q. What are the common synthetic routes for Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield?

The Gewald reaction is a widely used method for synthesizing substituted 2-aminothiophene-3-carboxylates. For example, analogous compounds like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate are synthesized via a three-component reaction involving ketones, cyanoacetates, and elemental sulfur under basic conditions . Optimization strategies include:

  • Temperature control : Maintaining 40–60°C to balance reaction rate and side-product formation.
  • Catalyst selection : Using morpholine or piperidine as catalysts to enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : A singlet at δ 5.8–6.2 ppm for the thiophene C-H proton and a broad peak at δ 4.5–5.5 ppm for the NH₂ group.
    • ¹³C NMR : A carbonyl signal at δ 165–170 ppm (ester) and aromatic carbons at δ 110–140 ppm.
  • IR spectroscopy : Stretching vibrations at 3300–3400 cm⁻¹ (N-H), 1680–1720 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (C-O ester).
  • Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., ~241.3 g/mol) and fragmentation patterns confirming substituent positions .

Q. How should researchers assess the acute toxicity and handling risks of this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for structurally similar thiophene derivatives, which highlight:

  • Skin/eye irritation : Use nitrile gloves and safety goggles during handling.
  • Respiratory hazards : Perform reactions in fume hoods with HEPA filters.
  • Acute toxicity : LD₅₀ values (oral, rat) for similar compounds range from 300–500 mg/kg, requiring strict dose controls in in vivo studies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., XlogP) and experimental solubility data for this thiophene derivative?

Discrepancies between predicted (e.g., XlogP = 4.0) and observed solubility can arise due to:

  • Crystallinity vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphic states affecting solubility.
  • Ionization effects : Perform pH-dependent solubility studies (e.g., shake-flask method) to account for protonation of the amino group.
  • Solvent interactions : Compare Hansen solubility parameters (HSPs) with experimental solvents to refine predictive models .

Q. How can X-ray crystallography using SHELX programs elucidate structural ambiguities in substituted thiophene carboxylates?

SHELXL refinement is critical for resolving:

  • Disorder in substituents : Use PART and SUMP instructions to model disordered ethyl/methyl groups.
  • Hydrogen bonding : Identify NH₂∙∙∙O=C interactions via difference Fourier maps.
  • Twinned crystals : Apply TWIN/BASF commands for high-quality data from non-merohedral twins. SHELXE can phase macromolecular analogues, enabling electron density mapping for complex derivatives .

Q. What experimental approaches validate the regiochemical control in multi-substituted thiophene synthesis, particularly for the 4-ethyl and 5-methyl positions?

  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to track substituent incorporation via NMR.
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling with regioselective halogenation (e.g., 4-Br vs. 5-Br derivatives) to confirm positional fidelity.
  • Computational modeling : Compare DFT-calculated transition states (e.g., for cyclization steps) with experimental substituent distributions .

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